Cefamandole is derived from 7-aminocephalosporanic acid and is classified as a beta-lactam antibiotic. It exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Cefamandole Impurity A is categorized as a secondary metabolite that can occur during the production process of cefamandole, particularly through chemical reactions involving mandelic acid derivatives .
The synthesis of cefamandole typically involves several steps, including acylation and formylation processes. The production of Cefamandole Impurity A can occur through:
Cefamandole Impurity A has the molecular formula and a molecular weight of approximately 364.4 g/mol. The structure features a cephalosporanic acid core with modifications that include a formyl group and a mandeloyl side chain. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Cefamandole Impurity A can participate in various chemical reactions typical of beta-lactams, including:
Cefamandole, including its impurities, exerts its antibacterial effect primarily by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, cefamandole disrupts the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. The presence of impurities like Cefamandole Impurity A may influence this mechanism by altering binding affinities or stability in biological systems .
These properties are critical for formulation scientists when developing stable pharmaceutical preparations.
Cefamandole Impurity A serves as an important reference compound in analytical chemistry for assessing the purity of cefamandole formulations. Its presence can indicate potential degradation pathways or synthesis issues during manufacturing. Furthermore, understanding its properties aids in optimizing antibiotic therapies by ensuring that formulations remain effective against resistant bacterial strains while minimizing adverse effects associated with impurities .
Cefamandole Impurity A is defined by the molecular formula C17H16N2O6S and a molecular weight of 376.38 g/mol. This formula aligns with the core β-lactam structure of cephalosporins, featuring:
Table 1: Fundamental Chemical Identity of Cefamandole Impurity A
Property | Value |
---|---|
CAS Registry Number | 1947364-12-6 |
Molecular Formula | C17H16N2O6S |
Exact Molecular Weight | 376.38 g/mol |
Synonyms | Cefamandole EP Impurity A; (6R,7R)-7-((R)-2-(Formyloxy)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; Cefamandole Impurity 1 |
The systematic IUPAC name is:(6R,7R)-7-((R)-2-(Formyloxy)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This nomenclature specifies three critical stereochemical features:
Stereochemical instability at C-7 generates the 7-epimer impurity, while Δ2→Δ3 double-bond isomerization forms the Δ3-isomer. Both are critical process-related impurities requiring stringent control [2] [5].
Advanced LC-IT-TOF-MS (Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry) analyses reveal characteristic fragmentation pathways:
Table 2: Diagnostic HRMS Fragments of Cefamandole Impurity A
m/z | Ion Formula | Fragment Structure | Origin |
---|---|---|---|
376.0824 | C17H15N2O6S+ | [M+H]+ | Molecular ion |
241.0102 | C10H9N2O3S+ | Bicyclic thiazine fragment | β-Lactam cleavage |
336.0843 | C15H14NO5S+ | [M+H−HCO2H]+ | Formate elimination |
158.0601 | C8H7O3+ | Formyloxybenzyl cation | Side-chain scission |
Multistage MSn (n=2–4) further differentiates isomeric impurities:
Though explicit spectral data are limited in the literature, key 1H- and 13C-NMR signals are predicted based on structural analogs:
UV spectral characteristics provide rapid isomer discrimination:
Table 3: UV Spectral Differentiation of Cefamandole-Related Isomers
Isomer Type | λmax (nm) | Molar Extinction (ε) | Band Ratio (A280/A265) | Diagnostic Feature |
---|---|---|---|---|
Cefamandole Impurity A | 265 | 8,200 | 0.72 | Reference spectrum |
Δ3-Isomer | 255 | 11,500 | 0.68 | Hypsochromic shift |
7-Epimer | 265 | 8,100 | 0.85 | Increased A280/A265 ratio |
Combined UV and MS profiling enables unambiguous identification during stability testing and manufacturing quality control, as degradation kinetics differ significantly between isomers [2] [7].
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